Enarodustat

Description

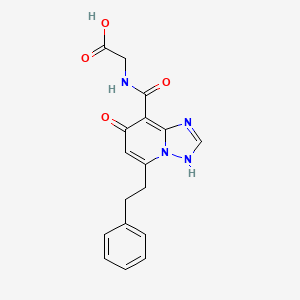

Structure

3D Structure

Properties

IUPAC Name |

2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYRBJKWDXVHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336902 | |

| Record name | Enarodustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262132-81-9 | |

| Record name | Enarodustat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262132819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enarodustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enarodustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENARODUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSK7TUA223 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enarodustat's Core Mechanism: A Deep Dive into HIF-1α Stabilization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of enarodustat, a small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD). By targeting the cellular oxygen-sensing pathway, this compound effectively stabilizes HIF-1α, leading to a cascade of downstream effects that culminate in enhanced erythropoiesis. This document details the molecular signaling, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the critical pathways and workflows.

The HIF-1α Signaling Pathway and this compound's Point of Intervention

Under normal oxygen conditions (normoxia), HIF-1α, the oxygen-regulated subunit of the HIF-1 transcription factor, is continuously synthesized and targeted for degradation. This process is initiated by the hydroxylation of specific proline residues on HIF-1α by PHD enzymes.[1][2] This modification allows the von Hippel-Lindau (VHL) protein to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

This compound is a potent inhibitor of the PHD enzymes (PHD1, PHD2, and PHD3).[3][4] By binding to the active site of these enzymes, this compound prevents the hydroxylation of HIF-1α.[1][2] This inhibition mimics a state of hypoxia, where low oxygen levels would naturally inactivate the PHDs. As a result, HIF-1α is stabilized, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[1] In the nucleus, HIF-1α dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT), to form the active HIF-1 transcription factor.[1] This complex then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, upregulating their transcription.[1] A key target gene is erythropoietin (EPO), which plays a central role in stimulating the production of red blood cells.[1][5]

This compound inhibits PHD enzymes, leading to HIF-1α stabilization and downstream gene transcription.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and clinical studies. The following table summarizes key parameters.

| Parameter | Value | Assay System | Source |

| In Vitro Efficacy | |||

| IC₅₀ for PHD2 | 0.22 µM | Cell-free assay | [6] |

| Kᵢ for HIF-PH1 | 0.016 µmol/L | In vitro enzyme assay | [3] |

| Kᵢ for HIF-PH2 | 0.061 µmol/L | In vitro enzyme assay | [3] |

| Kᵢ for HIF-PH3 | 0.101 µmol/L | In vitro enzyme assay | [3] |

| EC₅₀ for EPO Release | 5.7 µM | Hep3B cells | [6] |

| Clinical Efficacy (Anemia in CKD) | |||

| Mean Hemoglobin (Hb) Level | Maintained within 10.0-12.0 g/dL | Phase 2b trial in hemodialysis patients | [7] |

| Change in Hepcidin | Decreased | Phase 2b trial in hemodialysis patients | [7] |

| Change in Ferritin | Decreased | Phase 2b trial in hemodialysis patients | [7][8] |

| Change in Total Iron-Binding Capacity | Increased | Phase 2b trial in hemodialysis patients | [7][8] |

| Mean Prescribed Dose | 3.58 - 4.30 mg/day | Phase 2 trials | [7][9] |

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of this compound.

HIF Prolyl Hydroxylase (PHD) Inhibition Assay

This assay quantifies the inhibitory activity of this compound against PHD enzymes.

-

Principle: A cell-free enzymatic assay measures the activity of recombinant human PHD isoforms (PHD1, PHD2, PHD3). The assay typically follows the consumption of a co-substrate (e.g., 2-oxoglutarate) or the formation of a product.

-

Methodology:

-

Recombinant human PHD1, PHD2, or PHD3 is incubated with a synthetic HIF-1α peptide substrate, the co-substrate 2-oxoglutarate, and the cofactor Fe(II) in an appropriate buffer system.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the degree of hydroxylation of the HIF-1α peptide is quantified. This can be done using various methods, such as mass spectrometry or antibody-based detection (e.g., ELISA) with an antibody specific to the hydroxylated proline residue.

-

The concentration of this compound that results in 50% inhibition of PHD activity (IC₅₀) is calculated by fitting the dose-response data to a suitable model. Ki values are determined through kinetic studies.[3]

-

Cellular HIF-1α Stabilization Assay (Western Blot)

This experiment visualizes the accumulation of HIF-1α protein in cells treated with this compound.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.

-

Methodology:

-

A suitable cell line, such as the human hepatoma cell line Hep3B, is cultured under normoxic conditions.[4][10]

-

Cells are treated with a range of concentrations of this compound or a vehicle control for a specified duration (e.g., 4-24 hours).

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[10]

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for HIF-1α. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. The intensity of the HIF-1α band is normalized to the loading control to quantify the relative increase in HIF-1α protein levels.[4]

-

Erythropoietin (EPO) Production Assay (ELISA)

This assay measures the amount of EPO secreted by cells in response to this compound treatment.

-

Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

-

Methodology:

-

Hep3B cells are seeded in multi-well plates and cultured.[6]

-

The cells are treated with various concentrations of this compound or a vehicle control.

-

The culture supernatants are collected after a defined incubation period (e.g., 24 hours).[6]

-

The concentration of human EPO in the culture supernatants is measured using a commercially available human EPO ELISA kit, following the manufacturer's instructions.[6][10]

-

The data is used to generate a dose-response curve, and the effective concentration of this compound that induces 50% of the maximal EPO production (EC₅₀) is calculated.[6]

-

A typical experimental workflow to evaluate this compound's mechanism of action.

Conclusion

This compound represents a significant advancement in the treatment of anemia associated with chronic kidney disease.[2][5] Its mechanism of action, centered on the inhibition of HIF prolyl hydroxylases and the subsequent stabilization of HIF-1α, leverages the body's natural physiological response to hypoxia to stimulate erythropoiesis.[1][2] The robust in vitro and clinical data underscore its efficacy and provide a clear understanding of its molecular basis of action for researchers and drug development professionals. The experimental protocols outlined herein serve as a foundation for further investigation into this class of therapeutic agents.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Treatment of anemia associated with chronic kidney disease with the HIF prolyl hydroxylase inhibitor this compound: A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 5. This compound to treat anemia in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients: A Randomized, Placebo-Controlled Phase 2b Trial Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. A Placebo-Controlled, Randomized Trial of this compound in Patients with Chronic Kidney Disease Followed by Long-Term Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

A Technical Guide to the Preclinical Evaluation of Enarodustat in Renal Anemia Models

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anemia is a frequent and debilitating complication of chronic kidney disease (CKD), primarily resulting from diminished production of erythropoietin (EPO) and disordered iron homeostasis.[1] Enarodustat (JTZ-951) is an orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH), representing a novel therapeutic class for treating renal anemia.[2][3] By inhibiting HIF-PH enzymes, this compound mimics the body's natural response to hypoxia, leading to the stabilization of HIF-α and subsequent transcription of HIF-responsive genes, including EPO and genes involved in iron metabolism.[4][5] This document provides a comprehensive technical overview of the pivotal preclinical studies that have characterized the mechanism, efficacy, and safety profile of this compound in various in vitro and in vivo models of renal anemia.

Core Mechanism of Action: HIF-PH Inhibition

Under normal oxygen (normoxic) conditions, HIF-α subunits are hydroxylated by HIF-PH enzymes, which flags them for ubiquitination by the von Hippel-Lindau (VHL) protein complex and subsequent degradation by the proteasome.[4] this compound inhibits the HIF-PH enzymes, preventing this degradation.[4] Consequently, HIF-α stabilizes, translocates to the nucleus, and dimerizes with HIF-β.[4] This HIF complex then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating their transcription.[4] This process stimulates endogenous EPO production and improves iron utilization, addressing the primary drivers of renal anemia.[1][4][6]

References

- 1. Treatment of anemia associated with chronic kidney disease with the HIF prolyl hydroxylase inhibitor this compound: A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients: A Randomized, Placebo-Controlled Phase 2b Trial Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Treatment of anemia associated with chronic kidney disease with the HIF prolyl hydroxylase inhibitor this compound: A review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Enarodustat on the Hep3B Cell Line: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reported in vitro effects of Enarodustat (JTZ-951) on the human hepatocellular carcinoma cell line, Hep3B. This compound is a potent, orally active small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD), developed for the treatment of anemia associated with chronic kidney disease. Its mechanism of action involves the stabilization of HIF-α subunits, leading to the transcriptional activation of hypoxia-responsive genes, most notably erythropoietin (EPO). The Hep3B cell line, which endogenously produces EPO in response to hypoxic stress, serves as a critical in vitro model for elucidating the pharmacological effects of HIF-PHD inhibitors like this compound.

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Inhibitory Activity of this compound on HIF Prolyl Hydroxylases (PHD)

| Enzyme | Inhibition Constant (K_i) (μmol/L) |

| Human HIF-PH1 | 0.016 |

| Human HIF-PH2 | 0.061 |

| Human HIF-PH3 | 0.101 |

This data demonstrates this compound's potent, competitive inhibition of the key enzymes responsible for HIF-α degradation.[1]

Table 2: Effect of this compound on HIF-α Protein Stabilization in Hep3B Cells

| Treatment | HIF-1α Protein Level | HIF-2α Protein Level | HIF-1β Protein Level |

| Vehicle | Not Detected | Not Detected | No Effect |

| This compound (10 μmol/L) | Increased | Increased | No Effect |

This table summarizes the qualitative results from Western blot analyses, showing that this compound effectively stabilizes the oxygen-sensitive HIF-α subunits without altering the constitutively expressed HIF-1β subunit.[2]

Table 3: Effect of this compound on Erythropoietin (EPO) Production in Hep3B Cells

| Parameter | Value (μM) |

| EC_50 for EPO Release (24-hour treatment) | 5.7 |

| Treatment | Time Point (hours) | EPO Production |

| This compound (10 μmol/L) | 8 | Increased |

| This compound (10 μmol/L) | 24 | Increased |

These results quantify the functional consequence of HIF stabilization, demonstrating a dose-dependent and time-dependent increase in the production of the target protein, EPO.[2][3]

Note on Cell Viability and Apoptosis: Extensive literature searches, including reviews of preclinical data and regulatory submission summaries, did not yield specific quantitative data on the effects of this compound on the viability or apoptosis of the Hep3B cell line. The primary focus of the reported in vitro studies has been on the mechanism of action related to HIF stabilization and subsequent erythropoietin production.

Signaling Pathway and Experimental Workflows

HIF-1α Signaling Pathway Under Normoxic and this compound-Treated Conditions

Caption: Mechanism of this compound on HIF-1α stabilization.

Experimental Workflow: Analysis of HIF-α Stabilization and EPO Production

References

Enarodustat: A Deep Dive into its Pharmacological Profile as a HIF-PH Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Enarodustat (JTZ-951) is an orally administered small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) that has emerged as a novel therapeutic agent for the treatment of anemia, particularly in patients with chronic kidney disease (CKD).[1][2] Developed by Japan Tobacco Inc. and Torii Pharmaceutical Co., Ltd., this compound offers a distinct mechanism of action compared to traditional erythropoiesis-stimulating agents (ESAs) by stimulating the body's own production of erythropoietin (EPO) and improving iron metabolism.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical efficacy, with a focus on the underlying experimental methodologies.

Mechanism of Action: HIF-PH Inhibition

This compound's therapeutic effect is derived from its potent and selective inhibition of HIF prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3).[2][4] These enzymes play a critical role in the oxygen-sensing pathway that regulates the stability of Hypoxia-Inducible Factors (HIFs).

Under Normoxic Conditions: In the presence of normal oxygen levels, PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α).[5][6] This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] As a result, HIF-α levels are kept low, and the expression of HIF target genes is suppressed.

Under Hypoxic Conditions or with this compound: In low oxygen (hypoxic) conditions, PHD activity is naturally inhibited. This compound mimics this hypoxic state by binding to the active site of PHDs, thereby preventing the hydroxylation of HIF-α.[1][5] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with the constitutively expressed HIF-β subunit.[5][7] The HIF-α/β heterodimer binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating their transcription.[5][7]

Key downstream effects of HIF activation by this compound include:

-

Increased Endogenous Erythropoietin (EPO) Production: HIF-2α is a primary regulator of the EPO gene, and its stabilization leads to increased synthesis and secretion of EPO from the kidneys and liver.[1][5][8]

-

Improved Iron Metabolism: HIFs upregulate the expression of genes involved in iron absorption, transport, and mobilization, leading to enhanced iron availability for erythropoiesis.[1][5] This includes increased expression of duodenal cytochrome b (Dcytb), divalent metal transporter 1 (DMT1), and transferrin, as well as suppression of hepcidin.[9][10]

This dual action of boosting endogenous EPO and optimizing iron utilization contributes to a more balanced and physiological erythropoietic response compared to exogenous ESA administration.[1]

Signaling Pathway Diagrams

In Vitro and In Vivo Pharmacology

In Vitro Potency and Selectivity

This compound has demonstrated potent inhibitory activity against human HIF-PH isoforms.

| Parameter | Value | Cell/Enzyme System | Reference |

| PHD1 (EGLN2) Ki | 0.016 µmol/L | Recombinant human enzyme | [2] |

| PHD2 (EGLN1) Ki | 0.061 µmol/L | Recombinant human enzyme | [2] |

| PHD3 (EGLN3) Ki | 0.101 µmol/L | Recombinant human enzyme | [2] |

| PHD2 IC50 | 0.22 µM | Cell-free assay | [11] |

| EPO Release EC50 | 5.7 µM | Hep3B cells | [11] |

In vitro studies have shown that this compound does not exhibit significant inhibitory effects on a wide range of other enzymes and receptors, indicating its selectivity for HIF-PHs.[2]

In Vivo Preclinical Studies

In animal models, this compound has been shown to effectively stimulate erythropoiesis. In normal rats, a single oral dose of this compound increased hepatic and renal EPO mRNA levels and plasma EPO concentrations.[12] In a rat model of renal anemia (5/6-nephrectomized rats), repeated oral administration of this compound led to a dose-dependent increase in hemoglobin levels.[12][13] Furthermore, studies in a rat model of inflammation-induced anemia demonstrated that this compound improves iron utilization and ameliorates anemia, an effect not observed to the same extent with recombinant human EPO.

Experimental Protocols

HIF-Prolyl Hydroxylase (PHD) Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound against PHDs is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) assay.

Principle: This assay measures the hydroxylation of a biotinylated HIF-α peptide substrate by the PHD enzyme. The hydroxylated peptide is then recognized by a specific antibody, bringing donor and acceptor beads into close proximity, which generates a chemiluminescent signal.

Detailed Methodology:

-

Reaction Setup: The assay is typically performed in a 384-well plate in a buffer solution (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA).

-

Enzyme and Cofactors: A mixture containing recombinant human PHD2 enzyme (e.g., 10 nM), Fe(II) sulfate (e.g., 20 µM), and L-ascorbic acid (e.g., 200 µM) is prepared.

-

Inhibitor Incubation: this compound at various concentrations is added to the enzyme mixture and pre-incubated for a defined period (e.g., 15 minutes) at room temperature.

-

Substrate Addition: The enzymatic reaction is initiated by adding a substrate mixture containing a biotinylated HIF-1α peptide (e.g., residues 556-574, 150 nM) and the co-substrate 2-oxoglutarate (2-OG, e.g., 5 µM). The reaction is allowed to proceed for a set time (e.g., 10 minutes).

-

Detection: The reaction is stopped, and acceptor beads coated with an anti-hydroxyproline antibody and donor beads coated with streptavidin are added. After an incubation period in the dark, the plate is read on a luminometer.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the PHD2 activity, is calculated from the dose-response curve.

Cellular Erythropoietin (EPO) Production Assay

The effect of this compound on EPO production is typically assessed using a human hepatoma cell line, Hep3B, which is known to produce EPO in a hypoxia-inducible manner.

Principle: Hep3B cells are treated with this compound, and the amount of EPO secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

Detailed Methodology:

-

Cell Culture: Human Hep3B cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in 96-well plates until they reach a desired confluency.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A positive control (e.g., cells cultured under hypoxic conditions, 1% O2) and a negative control (vehicle-treated cells) are included.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for EPO production and secretion.

-

Sample Collection: The cell culture supernatant is collected.

-

EPO Quantification: The concentration of human EPO in the supernatant is measured using a commercially available human EPO ELISA kit, following the manufacturer's instructions. This typically involves incubating the supernatant in microplate wells coated with an anti-EPO antibody, followed by the addition of a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase), and a substrate to generate a colorimetric signal.

-

Data Analysis: The absorbance is read using a microplate reader, and the EPO concentration is determined by comparison to a standard curve. The EC50 value, the concentration of this compound that elicits 50% of the maximal EPO release, is calculated.

Pharmacokinetics

This compound exhibits predictable pharmacokinetic properties. Following oral administration, it is rapidly absorbed.

Pharmacokinetic Parameters in Healthy Subjects

| Parameter | Single Dose (1-15 mg) in Chinese Subjects | Single Dose (1-200 mg) in Japanese Subjects | Reference |

| Tmax (h) | - | 0.5 - 2.5 | [2] |

| T1/2 (h) | 6.13 - 6.74 | 7.7 - 9.1 | [2][8] |

| Cmax (µg/mL) | 0.14 - 2.54 (dose-proportional) | - | [8] |

| AUC (h·µg/mL) | 0.63 - 9.50 (dose-proportional) | - | [8] |

| CL/F (L/h) | 1.64 - 1.89 | - | [8] |

| Accumulation | No significant accumulation observed after multiple doses | Negligible accumulation with once-daily dosing | [8] |

Pharmacokinetic Parameters in Patients with End-Stage Renal Disease (ESRD) on Hemodialysis

| Parameter | Single Dose (15 mg) in Japanese Patients | Multiple Doses (2-15 mg) in non-Japanese Patients | Reference |

| Tmax (h) | - | Rapidly absorbed | |

| T1/2 (h) | 11.3 | 8.97 - 11.6 | [2] |

| Cmax | - | Dose-dependent | |

| AUC | - | Dose-dependent | |

| Effect of Hemodialysis | Minimal clearance (~7% of dose) | - |

Food intake has been shown to decrease the Cmax and AUC of this compound.[2] The drug is primarily excreted as the parent compound.[8]

Clinical Efficacy and Safety

Numerous Phase II and Phase III clinical trials have demonstrated the efficacy and safety of this compound in treating anemia in CKD patients, both those on dialysis and not on dialysis.

Correction and Maintenance of Hemoglobin Levels

In clinical studies, this compound has been shown to effectively increase and maintain hemoglobin (Hb) levels within the target range (typically 10.0-12.0 g/dL).[9][10] Phase III trials have demonstrated that this compound is non-inferior to darbepoetin alfa in controlling Hb levels in both non-dialysis-dependent and hemodialysis-dependent CKD patients.[2][3]

For instance, in a Phase 3 study in Chinese non-dialysis CKD patients, this compound was superior to placebo in increasing Hb levels over an 8-week period. In long-term extension studies of up to 52 weeks, this compound demonstrated a stable maintenance of Hb levels.

Effects on Iron Metabolism

Consistent with its mechanism of action, this compound treatment is associated with a decrease in serum hepcidin and ferritin levels, and an increase in total iron-binding capacity (TIBC), indicating improved iron utilization for erythropoiesis.[9][10]

Safety and Tolerability

This compound is generally well-tolerated. The most frequently reported adverse events in clinical trials include nasopharyngitis, and the incidence of serious adverse events has been comparable to that of placebo and active comparators like darbepoetin alfa.[9] Importantly, high doses of this compound did not show an effect on tumor growth in a preclinical cancer model, and while plasma VEGF levels increased, retinal VEGF mRNA levels and retinal vascular permeability were unchanged, suggesting a favorable profile with respect to VEGF-related adverse effects.[12]

Conclusion

This compound is a potent and selective oral HIF-PH inhibitor that effectively and safely treats anemia in patients with chronic kidney disease. Its unique mechanism of action, which involves the stabilization of HIF-α and the subsequent stimulation of endogenous erythropoietin production and improvement of iron metabolism, offers a valuable alternative to traditional ESA therapy. The comprehensive pharmacological data, from in vitro potency to long-term clinical efficacy and safety, support its role as an important therapeutic option for the management of renal anemia. Further research may continue to elucidate the full therapeutic potential of this compound and other HIF-PH inhibitors in various clinical settings.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of erythropoietin production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia Signaling Cascade for Erythropoietin Production in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro erythropoietin assay based on erythroid colony formation in fetal mouse liver cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of erythropoietin production in a hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effect of HIF Prolyl Hydroxylase Inhibition in an In Vitro Hypoxia Model [mdpi.com]

- 13. scbt.com [scbt.com]

Enarodustat's Impact on Vascular Endothelial Growth Factor (VEGF) Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enarodustat is an oral prolyl hydroxylase domain (PHD) inhibitor that has emerged as a novel therapeutic agent for anemia associated with chronic kidney disease.[1][2] Its mechanism of action involves the stabilization of hypoxia-inducible factors (HIFs), leading to the transcriptional activation of genes involved in erythropoiesis.[3] A critical downstream target of HIF is the Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes angiogenesis. This technical guide provides an in-depth analysis of the intricate relationship between this compound and the VEGF signaling pathway, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying molecular interactions.

Core Mechanism of Action: HIF-PH Inhibition

Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and proteasomal degradation.[3] this compound inhibits PHD enzymes, preventing the hydroxylation of HIF-α.[3] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with HIF-β. The HIF-1α/HIF-1β heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including VEGF, thereby upregulating their transcription.[2][3]

Quantitative Data on this compound's Effect on VEGF

Preclinical Data

A key preclinical study in normal rats investigated the dose-dependent effect of this compound on plasma VEGF concentrations. The findings are summarized in the table below.

| This compound Dose (mg/kg) | Change in Plasma VEGF Concentration | Statistical Significance | Reference |

| ≤ 10 | No significant increase | Not Significant | [4] |

| 30 | Significant increase | p < 0.05 | [4] |

Table 1: Effect of this compound on Plasma VEGF in Normal Rats

Notably, the same study found that even at a high dose of 30 mg/kg, there were no significant changes in retinal VEGF mRNA levels or retinal vascular permeability.[2][5] Furthermore, at a high dose of 300 mg/kg, no effects on vascular permeability were observed.[2]

Clinical Data

Experimental Protocols

This section details the methodologies employed in key experiments to evaluate the impact of this compound on the VEGF pathway.

In Vitro HIF-1α Stabilization Assay

-

Cell Line: Hep3B (human hepatoma cell line).

-

Objective: To determine if this compound stabilizes HIF-1α protein levels.

-

Protocol:

-

Culture Hep3B cells under standard conditions.

-

Treat cells with varying concentrations of this compound or vehicle control for a specified time course (e.g., 1, 3, 6, 10, and 24 hours).

-

For hypoxic positive controls, incubate cells in a hypoxic chamber (e.g., 1% O2). For chemical induction, cobalt chloride (CoCl2) or desferrioxamine (DFO) can be used.

-

Harvest cells and prepare nuclear extracts to enrich for HIF-1α. This is a critical step as HIF-1α translocates to the nucleus upon stabilization.

-

Perform Western blot analysis:

-

Separate proteins by SDS-PAGE (7.5% gel is suitable for the ~95-120 kDa HIF-1α).

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with a primary antibody specific for HIF-1α (e.g., mouse anti-HIF-1α).

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect chemiluminescence.

-

Use a loading control, such as β-actin or a nuclear-specific protein like Lamin B1, to ensure equal protein loading.

-

-

In Vivo Plasma VEGF Measurement

-

Animal Model: Normal Sprague-Dawley rats.

-

Objective: To quantify changes in plasma VEGF levels following this compound administration.

-

Protocol:

-

Administer single oral doses of this compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle control to rats.

-

At specified time points post-administration, collect blood samples via cardiac puncture or other appropriate methods into EDTA-containing tubes.

-

Centrifuge the blood samples to separate plasma.

-

Measure VEGF concentrations in the plasma using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat VEGF.

-

Follow the manufacturer's instructions for the ELISA, which typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding plasma samples and standards.

-

Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate to produce a colorimetric signal.

-

Measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Calculate VEGF concentrations based on the standard curve.

-

Quantification of Retinal VEGF mRNA

-

Animal Model: Normal Sprague-Dawley rats.

-

Objective: To assess the effect of this compound on VEGF gene expression in the retina.

-

Protocol:

-

Administer this compound or vehicle control to rats as described above.

-

Euthanize the animals and carefully dissect the retinas.

-

Isolate total RNA from the retinal tissue using a suitable method (e.g., TRIzol reagent).

-

Perform reverse transcription to synthesize cDNA.

-

Conduct quantitative real-time PCR (RT-qPCR) using primers specific for rat VEGF and a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in VEGF mRNA expression.

-

Assessment of Retinal Vascular Permeability

-

Animal Model: Normal Sprague-Dawley rats.

-

Objective: To determine if this compound-induced changes in plasma VEGF translate to functional changes in retinal vascular permeability.

-

Method: Evans Blue Dye Permeability Assay.

-

Protocol:

-

Administer this compound or vehicle control to rats.

-

Anesthetize the rats and inject Evans blue dye (e.g., 45 mg/kg) intravenously. The dye binds to serum albumin.

-

Allow the dye to circulate for a defined period (e.g., 2 hours).

-

Perfuse the animals with saline or a citrate buffer to remove intravascular dye.

-

Enucleate the eyes and dissect the retinas.

-

Extract the extravasated Evans blue dye from the retinas using a solvent like formamide.

-

Quantify the amount of dye by measuring the absorbance at approximately 620 nm.

-

Normalize the results to the dry weight of the retina and the plasma dye concentration to calculate the permeability.

-

Tumor Growth Assessment in a Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude).

-

Cell Line: Colorectal cancer cell line (e.g., HCT116).

-

Objective: To evaluate the effect of this compound on tumor growth, a process often dependent on VEGF-mediated angiogenesis.

-

Protocol:

-

Subcutaneously implant colorectal cancer cells into the flanks of the mice.

-

Once tumors are established, randomize mice into treatment groups (this compound or vehicle control).

-

Administer this compound orally at a high dose (e.g., a dose known to increase plasma VEGF).

-

Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

At the end of the study, excise the tumors for further analysis (e.g., histology, protein, or mRNA analysis).

-

Discussion and Conclusion

The available evidence indicates that while this compound, as a HIF-PH inhibitor, has the potential to upregulate VEGF transcription, this effect appears to be dose-dependent and may not translate into significant physiological or pathological consequences at therapeutic doses. Preclinical studies in rats demonstrate that a significant increase in plasma VEGF is only observed at doses more than tenfold higher than those required for erythropoiesis.[4] Importantly, even at these high doses, no corresponding increase in retinal VEGF mRNA or vascular permeability was detected, suggesting the presence of local regulatory mechanisms that may mitigate the effects of systemic increases in VEGF in sensitive tissues like the retina.[2][5]

Clinical studies have consistently reported no clinically significant changes in plasma VEGF levels in patients treated with this compound for anemia of CKD.[6][7] This suggests that the therapeutic window for this compound effectively separates its erythropoietic benefits from potential VEGF-related adverse events.

References

- 1. researchgate.net [researchgate.net]

- 2. Treatment of anemia associated with chronic kidney disease with the HIF prolyl hydroxylase inhibitor this compound: A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Sensitive blood-retinal barrier breakdown quantitation using Evans blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Phase 3 Study of this compound in Anemic Patients with CKD not Requiring Dialysis: The SYMPHONY ND Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Placebo-Controlled, Randomized Trial of this compound in Patients with Chronic Kidney Disease Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase 3 Study of this compound (JTZ-951) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PMC [pmc.ncbi.nlm.nih.gov]

Enarodustat's Off-Target Effects: A Technical Examination of Preliminary Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enarodustat (JTZ-951) is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2] Its primary mechanism of action involves the inhibition of HIF-PH enzymes, leading to the stabilization of HIF-α and subsequent upregulation of erythropoietin (EPO) and genes involved in iron metabolism.[3] This mimics the natural physiological response to hypoxia.[3] While the on-target effects of this compound are well-characterized, a thorough understanding of its potential off-target activities is crucial for a comprehensive safety and risk-benefit assessment. This technical guide summarizes the available quantitative data from preliminary studies on the potential off-target effects of this compound, provides detailed methodologies for key experiments, and visualizes relevant biological pathways and experimental workflows.

On-Target and Off-Target Activity Profile

The following tables present a summary of the quantitative data available for this compound's activity against its intended targets (HIF-PH enzymes) and potential off-target molecules.

Table 1: On-Target Potency of this compound

| Target | Assay Type | Value | Reference |

| HIF-PH1 | Enzyme Inhibition (Ki) | 0.016 µM | |

| HIF-PH2 | Enzyme Inhibition (Ki) | 0.061 µM | |

| HIF-PH3 | Enzyme Inhibition (Ki) | 0.101 µM | |

| PHD2 | Enzyme Inhibition (IC50) | 0.22 µM | |

| EPO Release | Cell-based (EC50) | 5.7 µM |

Table 2: Investigated Off-Target Activities of this compound

| Potential Off-Target | Assay Type | Value (IC50) | Reference |

| γ-butyrobetaine hydroxylase (BBOX) | Enzyme Inhibition | ~0.10 µM | [4][5] |

| Cytochrome P450 Isoforms (various) | Enzyme Inhibition | > 100 µM | |

| hERG Channel | Channel Inhibition | > 100 µM |

It is important to note that comprehensive, publicly available data from broad off-target screening panels (e.g., kinase panels, receptor binding assays) for this compound have not been identified in the current literature. The available information suggests a favorable selectivity profile, with a notable exception being the inhibition of γ-butyrobetaine hydroxylase (BBOX).

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Mechanism of Action: HIF-1α Stabilization

Caption: this compound inhibits PHDs, preventing HIF-1α degradation and promoting EPO gene transcription.

Potential Off-Target Pathway: BBOX Inhibition

Caption: this compound has been shown to inhibit BBOX, the final enzyme in L-carnitine biosynthesis.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Caption: A generalized workflow for determining the IC50 of this compound against a target enzyme.

Detailed Methodologies

While full, detailed experimental protocols are proprietary to the conducting laboratories, the following sections outline the general methodologies used in the key preclinical studies based on the available literature.

HIF-PH Enzyme Inhibition Assay

-

Objective: To determine the inhibitory potency (Ki) of this compound against human HIF-PH isoforms 1, 2, and 3.

-

General Protocol:

-

Recombinant human HIF-PH1, -PH2, and -PH3 enzymes were used.

-

A synthetic peptide corresponding to the hydroxylation site of HIF-1α was used as a substrate.

-

The assay was performed in the presence of co-factors Fe(II) and 2-oxoglutarate.

-

This compound was serially diluted to various concentrations.

-

The rate of 2-oxoglutarate consumption or the formation of the hydroxylated peptide product was measured, typically using mass spectrometry or a coupled enzyme assay.

-

Inhibition constants (Ki) were calculated using appropriate enzyme kinetic models.

-

Cell-Based EPO Release Assay

-

Objective: To determine the functional potency (EC50) of this compound in inducing EPO production in a cellular context.

-

General Protocol:

-

Human hepatoma cells (e.g., Hep3B), which endogenously express EPO, were cultured under standard conditions.

-

Cells were treated with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 24 hours), the cell culture supernatant was collected.

-

The concentration of secreted EPO in the supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).

-

The EC50 value, representing the concentration of this compound that elicits a half-maximal EPO response, was determined by fitting the dose-response data to a sigmoidal curve.

-

BBOX Enzyme Inhibition Assay

-

Objective: To assess the off-target inhibitory activity of this compound against γ-butyrobetaine hydroxylase.

-

General Protocol:

-

Recombinant human BBOX enzyme was utilized.

-

γ-butyrobetaine (GBB) was used as the substrate, with 2-oxoglutarate and Fe(II) as co-factors.

-

This compound was tested at various concentrations.

-

The reaction was initiated, and after a set incubation time, the formation of L-carnitine was measured.

-

Product quantification was likely performed using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

The IC50 value was calculated from the dose-response curve of this compound's inhibition of BBOX activity.[4]

-

CYP450 and hERG Inhibition Assays

-

Objective: To evaluate the potential for drug-drug interactions and cardiac liability.

-

General Protocol:

-

CYP Inhibition: Commercially available recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2C9, etc.) were used with specific probe substrates. The formation of the metabolite was measured in the presence and absence of various concentrations of this compound to determine the IC50.

-

hERG Inhibition: The effect of this compound on the human ether-à-go-go-related gene (hERG) potassium channel was likely assessed using automated patch-clamp electrophysiology on a stable cell line expressing the hERG channel. The IC50 was determined by measuring the reduction in hERG tail current at different concentrations of this compound.

-

Discussion of Off-Target Findings

The available preliminary data on this compound's off-target effects suggest a generally selective profile. The lack of significant inhibition of major CYP450 enzymes and the hERG channel at concentrations up to 100 µM is a positive indicator for a low potential for clinically relevant drug-drug interactions and cardiac-related adverse events.

The most notable off-target activity identified to date is the inhibition of BBOX with an IC50 of approximately 0.10 µM.[4][5] BBOX is the enzyme responsible for the final step in the biosynthesis of L-carnitine, a molecule essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Inhibition of BBOX could potentially lead to decreased L-carnitine levels, which may have implications for cellular energy metabolism, particularly in tissues with high energy demands such as cardiac and skeletal muscle. The clinical significance of this finding for this compound is yet to be fully elucidated.

The pleiotropic effects of HIF stabilization are a consideration for the entire class of HIF-PH inhibitors. One such effect is the potential for increased expression of vascular endothelial growth factor (VEGF), which could theoretically promote angiogenesis and tumor growth. Preclinical studies with this compound have shown that while high doses can increase plasma VEGF, this did not translate into increased retinal VEGF mRNA or tumor growth in animal models.[6]

The most frequently reported adverse events in long-term clinical studies of this compound include viral upper respiratory tract infection, contusion, and diarrhea.[7] These events are generally not indicative of a specific off-target pharmacology.

Conclusion

Based on the currently available preliminary studies, this compound demonstrates a high degree of selectivity for its intended targets, the HIF-PH enzymes. The primary off-target activity of potential clinical interest is the inhibition of BBOX. Further research is warranted to fully understand the long-term consequences of BBOX inhibition in the context of this compound therapy. The lack of broad, publicly available off-target screening panel data represents a current knowledge gap. As with any novel therapeutic agent, continued pharmacovigilance and further research will be essential to fully characterize the off-target profile of this compound. The clinical safety data gathered to date has been favorable, suggesting that at therapeutic doses, the on-target benefits of this compound in treating anemia of CKD outweigh the currently identified off-target risks.[1][2][7][8][9][10][11]

References

- 1. This compound to treat anemia in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jt.com [jt.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor Desidustat Are Efficient Inhibitors of Human γ-Butyrobetaine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor Desidustat Are Efficient Inhibitors of Human γ-Butyrobetaine Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Phase 3 Study of this compound (JTZ-951) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Phase 3 Study of this compound (JTZ-951) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients: A Randomized, Placebo-Controlled Phase 2b Trial Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Placebo-Controlled, Randomized Trial of this compound in Patients with Chronic Kidney Disease Followed by Long-Term Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Treatment of anemia associated with chronic kidney disease with the HIF prolyl hydroxylase inhibitor this compound: A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Enarodustat in 5/6 Nephrectomized Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enarodustat (JTZ-951) is an orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH).[1][2] By inhibiting HIF-PH enzymes, this compound stabilizes the alpha subunit of HIF (HIF-α), leading to its accumulation and translocation to the nucleus.[1] There, it dimerizes with HIF-β and activates the transcription of a suite of genes that mediate the physiological response to hypoxia.[1] In the context of chronic kidney disease (CKD), a key application of this compound is the stimulation of endogenous erythropoietin (EPO) production to treat anemia, a common complication of CKD.[2] The 5/6 nephrectomized rat is a widely used preclinical model of CKD that develops progressive renal failure and anemia, making it a suitable model for evaluating the efficacy of therapies like this compound.[3]

These application notes provide detailed protocols for the use of this compound in the 5/6 nephrectomized rat model, including the surgical procedure, drug administration, and relevant signaling pathways.

Data Presentation

Quantitative Effects of this compound on Hematological and Iron Metabolism Parameters

The following table summarizes the reported effects of this compound in 5/6 nephrectomized rat models. It is important to note that while multiple studies confirm the efficacy of this compound, a single comprehensive preclinical study with a full panel of hematological and iron metabolism data with statistical details was not publicly available. The data presented is a synthesis of findings from various sources.

| Parameter | Animal Model | Treatment Group | Dosage and Duration | Observation | Source(s) |

| Hemoglobin (Hb) | 5/6 Nephrectomized Rats | This compound | 1 and 3 mg/kg, once daily for 42 days | Dose-dependent increase in Hb levels. | [4] |

| Plasma EPO | 5/6 Nephrectomized Rats | This compound | Single dose of 3 mg/kg | Significant increase in plasma EPO concentration, peaking at 8 hours post-dose. | [1][4] |

| Liver EPO mRNA | 5/6 Nephrectomized Rats | This compound | Single dose of >1 mg/kg | Significant increase in liver EPO mRNA levels. | [1] |

| Hepcidin | Normal Rats | This compound | Single dose | Decrease in hepcidin expression observed within 24 hours. | [1] |

| Iron Utilization | Normal Rats | This compound | Repeated doses | More efficient iron utilization compared to recombinant human erythropoietin (rHuEPO). | [1][5] |

Experimental Protocols

I. 5/6 Nephrectomy Surgical Protocol (Two-Stage)

This protocol describes a two-stage surgical procedure to create a 5/6 nephrectomy model in rats, which mimics chronic kidney disease.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Anesthetic: Isoflurane or a combination of ketamine (100 mg/kg) and xylazine (4 mg/kg) administered intraperitoneally.[6]

-

Analgesic: Buprenorphine (0.05-0.1 mg/kg, subcutaneous) or Carprofen (5 mg/kg, subcutaneous).[6]

-

Surgical instruments: Scalpels, forceps, scissors, needle holders, sutures (e.g., 4-0 or 5-0 silk), wound clips.

-

Sterile drapes, gauze, and saline.

-

Cautery device or hemostatic agent.

-

Warming pad.

Procedure:

Stage 1: Left Kidney Partial Nephrectomy

-

Anesthesia and Analgesia: Anesthetize the rat using an approved protocol and administer pre-operative analgesia.[6] Monitor the depth of anesthesia throughout the procedure.

-

Surgical Preparation: Shave the fur from the ventral midline of the abdomen. Disinfect the surgical site with an appropriate antiseptic solution (e.g., povidone-iodine followed by 70% ethanol). Place the animal on a sterile drape over a warming pad to maintain body temperature.

-

Incision: Make a ventral midline incision through the skin and abdominal muscles to expose the peritoneal cavity.

-

Exposure of the Left Kidney: Gently retract the intestines with moist sterile gauze to expose the left kidney.

-

Partial Nephrectomy: Carefully free the left kidney from the surrounding adipose and connective tissue. Ligate the upper and lower poles of the kidney with suture material. Excise the two poles of the kidney, removing approximately two-thirds of the total kidney mass. Alternatively, the poles can be cauterized.

-

Hemostasis: Achieve hemostasis using gentle pressure with sterile gauze or a cautery device.

-

Closure: Return the kidney to its anatomical position. Close the abdominal muscle layer with sutures and the skin with wound clips or sutures.

-

Post-operative Care: Administer post-operative analgesia as required. Monitor the animal for signs of pain, distress, or infection. Provide easy access to food and water.

Stage 2: Right Kidney Nephrectomy (One Week After Stage 1)

-

Anesthesia and Surgical Preparation: Follow the same procedures for anesthesia and surgical site preparation as in Stage 1, but this time prepare the right flank.

-

Incision: Make a flank incision on the right side, just below the rib cage, through the skin and muscle layers to access the right kidney.

-

Exposure of the Right Kidney: Gently exteriorize the right kidney.

-

Nephrectomy: Ligate the renal artery, renal vein, and ureter together with a single suture. Carefully excise the entire right kidney.

-

Closure: Close the muscle and skin layers with sutures or wound clips.

-

Post-operative Care: Provide the same post-operative care as described in Stage 1. The 5/6 nephrectomized model of CKD will be established, and signs of renal dysfunction and anemia will develop over the following weeks.[3]

II. This compound Formulation and Administration Protocol

Materials:

-

This compound (JTZ-951) powder

-

Vehicle: 0.5% Carboxymethyl cellulose (CMC) in sterile water.

-

Oral gavage needles (16-18 gauge for rats).

-

Syringes.

-

Balance and weigh boats.

-

Mortar and pestle or homogenizer.

Procedure:

-

Formulation Preparation:

-

Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. A typical dose range for efficacy in this model is 1-3 mg/kg.[4]

-

Prepare the 0.5% CMC solution by dissolving the appropriate amount of CMC in sterile water.

-

Weigh the required amount of this compound powder.

-

Levigate the this compound powder with a small amount of the 0.5% CMC vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while mixing continuously to create a uniform suspension. Ensure the suspension is well-mixed before each administration.

-

-

Oral Administration (Gavage):

-

Weigh each rat to determine the precise volume of the this compound suspension to be administered.

-

Gently restrain the rat.

-

Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).

-

Insert the gavage needle carefully into the esophagus. Do not force the needle.

-

Administer the calculated volume of the this compound suspension smoothly.

-

Withdraw the needle gently.

-

Monitor the animal for a few minutes after dosing to ensure there are no signs of respiratory distress.

-

Administer this compound once daily for the duration of the study (e.g., 42 days).[4]

-

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound.

Experimental Workflow

Caption: Experimental workflow for this compound in 5/6 nephrectomized rats.

References

- 1. Treatment of anemia associated with chronic kidney disease with the HIF prolyl hydroxylase inhibitor this compound: A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound to treat anemia in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iron-Hepcidin Dysmetabolism, Anemia and Renal Hypoxia, Inflammation and Fibrosis in the Remnant Kidney Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. A Phase 3 Study of this compound in Anemic Patients with CKD not Requiring Dialysis: The SYMPHONY ND Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JTZ-951 (this compound), a hypoxia-inducible factor prolyl hydroxylase inhibitor, improves iron utilization and anemia of inflammation: Comparative study against recombinant erythropoietin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Erythropoietin Levels Following Enarodustat Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enarodustat is an orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH), developed for the treatment of anemia associated with chronic kidney disease (CKD).[1] By inhibiting HIF-PH, this compound stabilizes HIF-α, leading to the increased production of endogenous erythropoietin (EPO) and enhanced iron metabolism, which collectively stimulate erythropoiesis.[1][2] Accurate measurement of serum EPO levels is crucial for understanding the pharmacodynamics of this compound and for monitoring its therapeutic effect. This document provides a detailed protocol for the quantification of human EPO in serum samples using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, along with relevant application notes for researchers studying the effects of this compound.

Mechanism of Action of this compound

This compound's mechanism of action centers on the inhibition of HIF-prolyl hydroxylase enzymes.[1] Under normoxic conditions, HIF-α subunits are hydroxylated by HIF-PH, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[3] this compound mimics a hypoxic state by inhibiting HIF-PH, which prevents the hydroxylation of HIF-α. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with HIF-β. The HIF-α/β heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their transcription.[4][5] A key target gene is EPO, which encodes for erythropoietin, the primary hormone regulating red blood cell production.[1]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on the HIF-1 signaling pathway.

Quantitative Data on Erythropoietin Levels

Clinical studies on this compound have demonstrated its efficacy in increasing and maintaining hemoglobin levels in patients with anemia of CKD.[6][7][8] While these studies report that this compound leads to a dose-dependent increase in endogenous EPO concentrations, specific quantitative data correlating drug dosage with serum EPO levels are not consistently published in a detailed tabular format. The general observation is that EPO levels are elevated but remain within the physiological range.[9]

The following table summarizes the design of key clinical trials and the reported qualitative effects on EPO levels.

| Study Identifier | Patient Population | This compound Dosage | Treatment Duration | Reported Effect on EPO Levels | Reference |

| JapicCTI-152892 | Hemodialysis patients | 2, 4, or 6 mg once daily | 6 weeks (double-blind), 24 weeks (open-label) | Dose-related increases in EPO concentrations were observed, remaining within the physiological range. | [6][9] |

| JapicCTI-152881 | Non-dialysis patients | 2, 4, or 6 mg once daily | 6 weeks (double-blind), 24 weeks (open-label) | Dose-related increases in EPO concentrations were observed, remaining within the physiological range. | [7][9] |

| NCT01971164 | Hemodialysis patients | 2, 5, 10, and 15 mg once daily (multiple ascending doses) | Not specified | Slight, transient, and dose-dependent increases in EPO concentration with no accumulation observed. | [9] |

Experimental Protocol: ELISA for Human Erythropoietin

This protocol is a general guideline based on commercially available sandwich ELISA kits for the quantitative measurement of human EPO in serum. Researchers should always refer to the specific instructions provided with their chosen ELISA kit.

Materials

-

Human EPO ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, conjugate, substrate, wash buffer, and stop solution)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and pipette tips

-

Deionized or distilled water

-

Absorbent paper

-

Vortex mixer

-

Microplate shaker (optional, but recommended for some kits)

Sample Preparation

Proper sample collection and handling are critical for accurate results.

-

Serum Collection:

-

Collect whole blood into a serum separator tube.

-

Allow the blood to clot for 30 minutes to 2 hours at room temperature.

-

Centrifuge at 1,000 x g for 15-20 minutes at 2-8°C.

-

Carefully aspirate the serum and transfer it to a clean tube.

-

-

Storage:

-

Assay freshly prepared serum immediately.

-

For short-term storage, keep samples at 2-8°C for up to 5 days.

-

For long-term storage, aliquot samples and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

Pre-Assay Preparation:

-

Bring all reagents and samples to room temperature before use.

-

If samples are frozen, thaw them gently at room temperature or in a cool water bath.

-

Centrifuge thawed samples at 10,000 x g for 5 minutes to remove any precipitates.

-

Assay Procedure

Caption: A generalized workflow for a sandwich ELISA protocol.

-

Reagent and Standard Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual.

-

Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.

-

First Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at 37°C or room temperature).

-

First Wash: Aspirate the liquid from each well and wash the wells multiple times with the provided wash buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.

-

Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.

-

Second Incubation: Cover the plate and incubate as per the kit's instructions (e.g., 1 hour at 37°C or room temperature).

-

Second Wash: Repeat the wash step as described in step 4.

-

Add Conjugate: Add 100 µL of Streptavidin-HRP or other enzyme conjugate to each well.

-

Third Incubation: Cover the plate and incubate for the specified time (e.g., 30 minutes at 37°C or room temperature).

-

Third Wash: Repeat the wash step as described in step 4.

-

Add Substrate: Add 90-100 µL of TMB substrate solution to each well.

-

Fourth Incubation: Incubate the plate in the dark at room temperature for 10-20 minutes, or until color development is sufficient.

-

Add Stop Solution: Add 50-100 µL of stop solution to each well. The color in the wells should change from blue to yellow.

-

Read Plate: Read the absorbance of each well at 450 nm within 15-30 minutes of adding the stop solution.

-

Data Analysis:

-

Subtract the average zero standard optical density (O.D.) from all other O.D. readings.

-

Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

-

Use the standard curve to determine the concentration of EPO in the samples.

-

Multiply the determined concentration by the sample dilution factor, if any.

-

Logical Relationships in Experimental Design

Caption: Logical flow of an experimental design to test the effect of this compound on EPO levels.

Conclusion

The measurement of erythropoietin levels following this compound treatment is a critical component in the research and development of this novel therapeutic agent. The provided ELISA protocol offers a reliable and quantitative method for this purpose. While detailed quantitative data on the dose-response relationship between this compound and EPO levels from clinical trials are not widely available in published literature, the established mechanism of action and qualitative reports from these studies provide a strong foundation for further investigation. Adherence to standardized protocols for sample handling and ELISA procedures is paramount to ensure the accuracy and reproducibility of results.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. JTZ-951 (this compound), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cjnmcpu.com [cjnmcpu.com]

- 5. cusabio.com [cusabio.com]

- 6. This compound, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients: A Randomized, Placebo-Controlled Phase 2b Trial Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Placebo-Controlled, Randomized Trial of this compound in Patients with Chronic Kidney Disease Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase 3 Study of this compound in Anemic Patients with CKD not Requiring Dialysis: The SYMPHONY ND Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Treatment of anemia associated with chronic kidney disease with the HIF prolyl hydroxylase inhibitor this compound: A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Gene Expression Analysis of Iron Metabolism Markers with Enarodustat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enarodustat is an orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH), developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2] Unlike traditional erythropoiesis-stimulating agents (ESAs) that directly supplement erythropoietin (EPO), this compound simulates a state of hypoxia.[1] This inhibition of HIF-PH enzymes prevents the degradation of HIF-α subunits, leading to their stabilization and accumulation.[3] Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-responsive elements (HREs) on target genes.[3] This process activates the transcription of genes involved in erythropoiesis and, crucially, iron metabolism, offering a more physiological approach to managing anemia.[1][3]

These application notes provide a comprehensive overview of this compound's effect on iron metabolism and detailed protocols for analyzing the gene expression of key iron metabolism markers in response to this compound treatment.

Mechanism of Action: HIF-1α Signaling Pathway in Iron Homeostasis

Under normal oxygen conditions (normoxia), HIF-α is hydroxylated by PH domain-containing proteins (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound inhibits PHDs, allowing HIF-α to stabilize even in the presence of oxygen. The stabilized HIF-α then activates the transcription of genes that enhance iron availability for erythropoiesis. This includes upregulating genes for iron absorption and transport while downregulating hepcidin, the master regulator of iron homeostasis.[3][4][5]

Summary of this compound's Effects on Iron Metabolism Markers

Clinical studies have consistently demonstrated that this compound modulates key iron metabolism parameters. By decreasing hepcidin, this compound enhances iron mobilization from stores and absorption from the gut.[2][6][7] This leads to increased availability of iron for incorporation into hemoglobin during erythropoiesis.

Table 1: Reported Changes in Serum Iron Metabolism Markers with this compound Treatment

| Marker | Protein Name | Direction of Change | Rationale / Finding | Citations |

| Hepcidin | Hepcidin | ↓ (Decrease) | This compound treatment significantly decreases serum hepcidin levels, promoting iron release.[2][7][8] | [2][7][8][9][10] |

| Ferritin | Ferritin | ↓ (Decrease) | A decrease in ferritin suggests mobilization and utilization of stored iron.[2][7][10] | [2][7][10] |

| TIBC | Total Iron-Binding Capacity | ↑ (Increase) | An increase in TIBC reflects higher levels of transferrin, the main iron transport protein.[2][7][11] | [2][7][10][11] |

| Transferrin | Transferrin | ↑ (Increase) | HIF-PH inhibitors have been shown to increase transferrin levels.[4][5][9] | [4][5][9] |

| TSAT | Transferrin Saturation | ↔ or ↓ | TSAT may decrease or remain stable, reflecting increased iron utilization for erythropoiesis.[4][10] | [4][10] |

Table 2: Key Target Genes for Expression Analysis and Expected Regulation by this compound

| Gene Symbol | Gene Name | Expected Regulation | Function in Iron Metabolism |

| HAMP | Hepcidin Antimicrobial Peptide | Down | Master negative regulator of iron entry into circulation. |

| TFRC | Transferrin Receptor | Up | Mediates the uptake of transferrin-bound iron into cells. |

| SLC40A1 | Solute Carrier Family 40 Member 1 (Ferroportin) | Up | The only known iron exporter in vertebrates; crucial for intestinal absorption and macrophage recycling. |

| SLC11A2 | Solute Carrier Family 11 Member 2 (DMT1) | Up | Transports dietary non-heme iron across the apical membrane of enterocytes.[3] |

| ERFE | Erythroferrone | Up | Produced by erythroblasts in response to EPO; suppresses hepcidin expression.[6] |

| EPO | Erythropoietin | Up | Primary hormone stimulating red blood cell production.[1][3] |

Experimental Protocols

The following protocols provide a framework for analyzing the gene expression of iron metabolism markers in response to this compound treatment using in vitro cell culture models, followed by either quantitative real-time PCR (qPCR) or RNA Sequencing (RNA-Seq).

Protocol 1: In Vitro Cell Treatment

This protocol describes the treatment of a relevant cell line (e.g., HepG2 human hepatoma cells, which express hepcidin) with this compound.

-

Cell Culture:

-

Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Seed cells in 6-well plates at a density of 0.5 x 10⁶ cells per well and allow them to adhere for 24 hours.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in a complete culture medium to achieve final desired concentrations (e.g., 1, 10, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) to capture transcriptional changes.

-

-

Cell Harvesting:

-

After incubation, aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells directly in the well by adding 350 µL of a suitable lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit) containing β-mercaptoethanol.

-

Homogenize the lysate by passing it through a 20-gauge needle or by using a cell scraper and pipetting.

-

Store the lysate at -80°C until RNA extraction.

-

Protocol 2: RNA Extraction and cDNA Synthesis

-

Total RNA Extraction:

-

Thaw cell lysates on ice.

-

Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer’s instructions.

-

Elute the RNA in 30-50 µL of RNase-free water.

-

-

RNA Quality and Quantity Assessment:

-

Measure RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios of ~2.0.

-

Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar instrument. Aim for an RNA Integrity Number (RIN) > 8.0.

-

-

cDNA Synthesis:

-